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molecular formula C12H11NO3 B1346631 4-(1,3-Dioxoisoindolin-2-YL)butanal CAS No. 3598-60-5

4-(1,3-Dioxoisoindolin-2-YL)butanal

Cat. No. B1346631
M. Wt: 217.22 g/mol
InChI Key: WMXADABRNBNSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009328

Procedure details

Protect the amino function in 4,4-diethoxybutylamine by conversion thereof to a phthalimido function. Hydrolyze the resultant 1-phthalimido-4,4-diethoxybutane with 1N aqueous sulfuric acid at 25° C to obtain 4-phthalimidobutanal. Subject the compound to reductive amination using ammonium chloride and sodium cyanoborohydride in aqueous methanol at 25° C to obtain 4-phthalimidobutylamine.
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phthalimido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:21])[N:5]([CH2:6][CH2:7][CH2:8][CH:9](OCC)[O:10]CC)[C:4](=[O:16])[C:3]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:2]12.S(=O)(=O)(O)O>C(OC(OCC)CCCN)C>[C:4]1(=[O:16])[N:5]([CH2:6][CH2:7][CH2:8][CH:9]=[O:10])[C:1](=[O:21])[C:2]2=[CH:20][CH:19]=[CH:18][CH:17]=[C:3]12

Inputs

Step One
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
phthalimido
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCC(OCC)OCC)=O)=CC=CC2)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(CCCN)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCC=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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